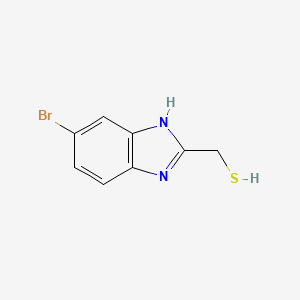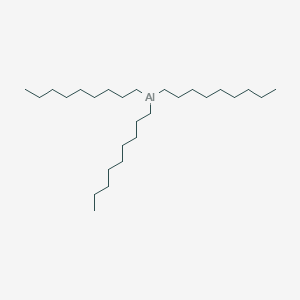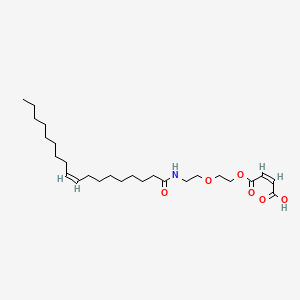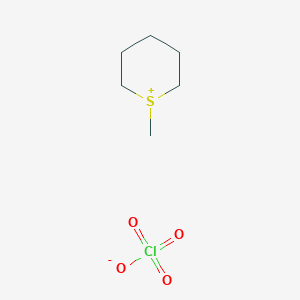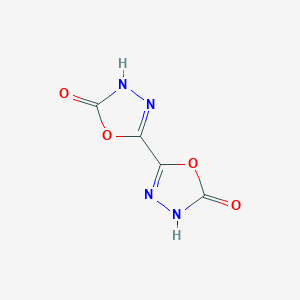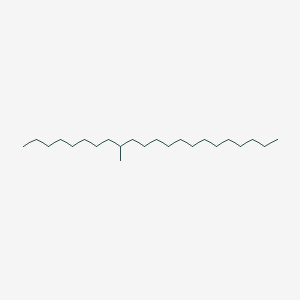
9-Methyldocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyldocosane is a branched alkane with the molecular formula C23H48. It is a derivative of docosane, where a methyl group is attached to the ninth carbon atom in the chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldocosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of docosane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of unsaturated precursors. This process is conducted at high temperatures and pressures to ensure complete saturation of the hydrocarbon chain. The use of metal catalysts, such as palladium or platinum, is common in these reactions to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, this compound can be converted to various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reductive cleavage.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter chain alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
9-Methyldocosane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemical formulations.
Wirkmechanismus
The mechanism of action of 9-Methyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
4-Methyldocosane: Another branched alkane with a methyl group on the fourth carbon atom.
Uniqueness
9-Methyldocosane is unique due to the specific position of the methyl group, which can influence its physical and chemical properties. This positional isomerism can result in differences in melting points, boiling points, and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
55193-36-7 |
|---|---|
Molekularformel |
C23H48 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
9-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-13-14-15-16-18-20-22-23(3)21-19-17-11-9-7-5-2/h23H,4-22H2,1-3H3 |
InChI-Schlüssel |
ZCELPTJBINQNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


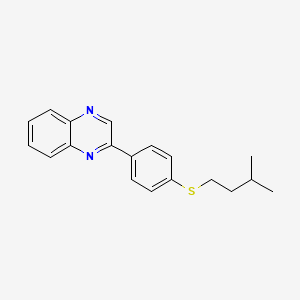
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
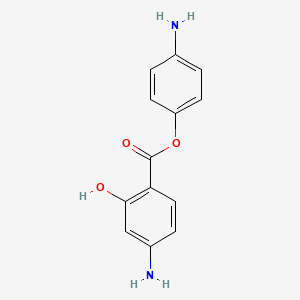
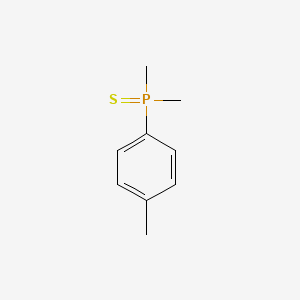
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
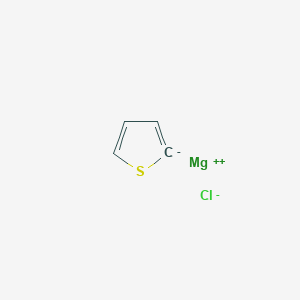
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
